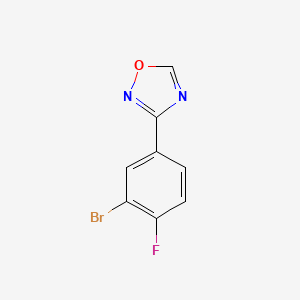

3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole

描述

3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromo-4-fluorophenyl group. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and utility in medicinal chemistry . The bromo and fluoro substituents on the phenyl ring enhance the compound's electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. Its molecular formula is C₈H₄BrFN₂O (molecular weight: 257.06 g/mol) .

属性

分子式 |

C8H4BrFN2O |

|---|---|

分子量 |

243.03 g/mol |

IUPAC 名称 |

3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H4BrFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H |

InChI 键 |

HGSRDSQCBIFWLM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C2=NOC=N2)Br)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

While "3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole" is not directly discussed in the provided search results, the related compounds and their applications can provide insights into its potential uses. Generally, oxadiazole derivatives have a wide range of applications in medicinal chemistry, materials science, and biological research .

Scientific Research Applications

1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are explored for various applications :

- Medicinal Chemistry Oxadiazoles are investigated as pharmacophores in drug development, particularly for their antimicrobial and anticancer properties . Some oxadiazole derivatives have demonstrated potent cytotoxic and pro-apoptotic properties against various types of carcinoma . For instance, certain bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have shown comparable or slightly lower potency than combretastatin-A4, a reference compound used in cancer treatment . Additionally, some 1,3,4-oxadiazoles have exhibited anti-inflammatory and analgesic effects comparable to standard drugs like Indomethacin and Acetylsalicylic acid .

- Materials Science These compounds are studied for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Biological Research Oxadiazoles are used as probes in biochemical assays to study enzyme interactions and other biological processes.

Anticancer Activity of Oxadiazole Derivatives

Various oxadiazole derivatives have shown promising anticancer activity :

- S-(1,2,4-triazol-3-yl)-2,3-O-cyclopentylidene--D-ribofuranoside derivatives: Introduction of 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity. Compound 8 showed the highest antiproliferative potency and selectivity against WiDr (human colon cancer cell line) with a GI50 value of 4.5 M .

- Terthiophene, Terpyridine, and Prodigiosin analogs: Compounds 9a–c exhibited high activity against MCF-7 (human breast cancer cell line) and HCT-116 (human colon cancer cell line), with IC50 values ranging from 0.19 to 5.13 M .

- N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines: Compounds 10a and 10b were evaluated against HCT-116, PC-3 (human prostate), SNB-19 (human astrocytoma), B16F10 (mouse melanoma), and L929 (mouse adipose) cancer cell lines, with IC50 values ranging from 13.6 to 48.37 M .

- Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives: Compounds 11a and 11b demonstrated activity against A549 (human lung), MCF-7, A375 (human amelanotic melanoma), and HT-29 (human colon) cancer cell lines. Analog 11a showed the highest activity toward A549 cell line with an IC50 value of 0.11 M, while 11b exhibited higher activity against MCF-7, A375 and HT-29 cell lines (the IC50 values of 0.2, 2.09 and 0.76 M, respectively) .

- 1,3,4-Oxadiazole derivatives: Compound 97 exerted high potency, efficacy, and broad-spectrum antiproliferative activity against T-47D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines . Compound 99 showed the highest sub micromolar IC . Compounds 106 and 107 showed better growth percent against various cell lines like SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia .

Anti-Inflammatory and Analgesic Activity of 1,3,4-Oxadiazoles

Certain 1,3,4-oxadiazole derivatives have shown anti-inflammatory and analgesic effects :

- 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n): Showed anti-inflammatory effects ranging from 33 to 62% in rats with carrageenan-induced paw swelling. Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively, comparable to Indomethacin (64.3%) .

- Derivatives 21b, 21c, 21e, 21f, and 21i: Showed analgesic activity ranging from 44 to 71%, while Acetylsalicylic acid showed an analgesic activity of 63.2%. The most effective derivatives contained halogen substituents attached to the 5 position of the oxadiazole ring .

Table of Oxadiazole Derivatives and Their Anticancer Activities

| Compound | Cancer Cell Lines | IC50 Value (M) |

|---|---|---|

| Compound 8 | WiDr (human colon) | 4.5 |

| Compounds 9a–c | MCF-7 (human breast), HCT-116 (human colon) | 0.19 - 5.13 |

| Compounds 10a and 10b | HCT-116, PC-3 (human prostate), SNB-19 (human astrocytoma), B16F10 (mouse melanoma), L929 (mouse adipose) | 13.6 - 48.37 |

| Compound 11a | A549 (human lung) | 0.11 |

| Compound 11b | MCF-7, A375 (human amelanotic melanoma), HT-29 (human colon) | 0.2, 2.09, 0.76 |

| Compound 97 | T-47D breast, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast | Data not available |

| Compound 99 | 58 cell lines of nine different cancer types | Sub micromolar |

| Compounds 106 and 107 | SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia | Growth percent data |

Mechanism of Action

作用机制

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole can be elucidated by comparing it to related 1,2,4-oxadiazole derivatives. Below is a detailed analysis:

Structural Comparisons

Electronic and Reactivity Differences

- Halogen Effects: Bromine (Br) and fluorine (F) in 3-(3-Br-4-F-phenyl)-1,2,4-oxadiazole increase electronegativity and lipophilicity compared to non-halogenated analogs. This enhances membrane permeability in biological systems .

- Substituent Position : The 3-Br-4-F substitution creates a unique electronic profile distinct from 4-Br-2-F () or 4-Br () derivatives. For example, the meta-bromo and para-fluoro arrangement may optimize π-π stacking in enzyme binding .

- Functional Group Variations : Compounds with chloromethyl () or methoxyphenyl groups () exhibit altered reactivity. For instance, the chloromethyl group in facilitates nucleophilic substitution reactions, enabling further structural modifications .

生物活性

The compound 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, detailing its pharmacological properties, synthesis methods, and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The 1,3,4-oxadiazole isomer is particularly noted for its therapeutic potential, exhibiting a wide range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Antitumor

- Anti-inflammatory

These activities are attributed to their ability to interact with various biological targets and pathways.

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds like KKL-35 have demonstrated strong bactericidal activity against various bacterial strains by inhibiting trans-translation—a critical process for bacterial protein synthesis . The specific compound this compound has been evaluated for its effectiveness against gram-positive and gram-negative bacteria, showing promising results in vitro.

| Compound | Activity | Reference |

|---|---|---|

| KKL-35 | Bactericidal against non-related bacteria | |

| This compound | Effective against pathogenic strains |

Antitumor Activity

The potential antitumor effects of oxadiazoles are linked to their ability to inhibit histone deacetylases (HDACs) and induce apoptosis in cancer cells. Studies indicate that certain oxadiazole derivatives can act as HDAC inhibitors and may be effective against various cancer types . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly enhance antitumor activity .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of key enzymes involved in cellular processes (e.g., HDACs).

- Induction of apoptosis through mitochondrial pathways.

- Disruption of bacterial protein synthesis via targeting trans-translation mechanisms .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study reported that novel oxadiazole compounds demonstrated enhanced antimicrobial activity compared to traditional antibiotics when tested against resistant bacterial strains .

- Cancer Treatment : Another investigation focused on the antitumor properties of modified oxadiazoles. Results showed a significant reduction in tumor cell viability in vitro when treated with these compounds, indicating their potential as chemotherapeutic agents .

常见问题

Q. What are the common synthetic routes for preparing 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Answer: A widely used method involves cyclization of amidoximes with carboxylic acid derivatives. For example:

- Step 1: React 3-bromo-4-fluorobenzamide with hydroxylamine to form the amidoxime intermediate.

- Step 2: Cyclize the amidoxime with a trifluoroacetic anhydride (TFAA) or acyl chloride under reflux in anhydrous solvents like dichloromethane or acetonitrile .

- Key factors: Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents critically affect yield. TFAA-mediated cyclization typically achieves >70% yield, while chloroacyl chloride requires longer reaction times .

Table 1: Comparison of Synthetic Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TFAA | DCM | 80 | 75–85 |

| Acetyl chloride | Acetonitrile | 100 | 60–70 |

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- 1H/13C NMR: Confirm substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at C4) and aromatic proton splitting .

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 283.0) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- IR spectroscopy: Identify oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .

- Contradictions: Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from conformational flexibility. Use DFT calculations (e.g., Gaussian 03) to model preferred geometries and cross-validate with experimental spectra .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods due to potential inhalation risks .

- Storage: Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the oxadiazole ring .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

Answer: Multiwfn enables:

- Electrostatic potential (ESP) mapping: Visualize electrophilic/nucleophilic regions for predicting reactivity (e.g., bromine’s σ-hole for halogen bonding) .

- Topological analysis (AIM): Quantify bond critical points (BCPs) to assess ring aromaticity and substituent effects.

- Orbital composition: Decompose molecular orbitals (e.g., HOMO-LUMO gaps) to correlate with UV-Vis absorption bands .

Methodology:

Generate wavefunction files (e.g., .fchk) using Gaussian.

Use Multiwfn’s main function 12 for ESP surface generation.

Compare Fukui indices to identify reactive sites for electrophilic substitution .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity in related oxadiazole derivatives?

Answer:

- Bromine/fluorine synergy: Bromine enhances lipophilicity (logP ↑), improving membrane permeability, while fluorine fine-tunes electronic effects (σm) for target binding .

- Case study: 3,5-Diaryl-1,2,4-oxadiazoles with electron-withdrawing groups (e.g., –CF3) show 10-fold higher antimicrobial activity (MIC = 2 μg/mL) compared to –OCH3 derivatives .

Table 2: Structure–Activity Relationships (SAR)

| Substituent (R) | logP | MIC (μg/mL) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| –Br | 2.8 | 4.5 | –8.2 |

| –CF3 | 3.1 | 2.0 | –10.5 |

| –OCH3 | 1.9 | 20.0 | –6.7 |

Q. How can researchers resolve contradictions in reported antioxidant activity data for oxadiazole derivatives?

Answer: Contradictions often arise from assay-specific conditions:

- DPPH vs. ABTS+ assays: DPPH requires hydrophobic antioxidants, while ABTS+ favors hydrophilic systems. Normalize data using Trolox equivalents .

- Cellular vs. cell-free systems: Cellular uptake efficiency (e.g., measured via LC-MS/MS) may explain discrepancies between in vitro and in vivo results .

- Solution pH: Oxadiazole stability varies at pH > 7, leading to false negatives in alkaline buffers .

Q. What strategies optimize the compound’s thermal stability for applications in energetic materials?

Answer:

- Co-crystallization: Combine with 1,2,5-oxadiazole derivatives to enhance lattice energy (e.g., 2-3 in , detonation velocity = 9046 m/s) .

- Nitro functionalization: Introduce –NO2 groups at the phenyl ring to improve oxygen balance (OB ↑), though this may increase sensitivity .

- Thermal analysis: Use DSC to identify decomposition onset (>200°C) and TGA to assess mass loss kinetics .

Q. How does solvent polarity affect the compound’s spectroscopic and reactivity profiles?

Answer:

- UV-Vis shifts: In polar solvents (e.g., water), n→π* transitions redshift due to stabilization of excited states. Use TD-DFT (B3LYP/6-31G*) to model solvatochromism .

- Reactivity: Protic solvents (e.g., methanol) slow electrophilic substitutions by stabilizing intermediates. Prefer aprotic solvents (e.g., DMF) for SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。